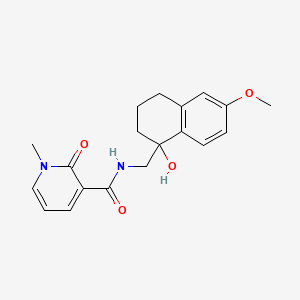

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide features a 1,2-dihydropyridine core fused with a tetrahydronaphthalene moiety. Key substituents include a hydroxy group at position 1, a methoxy group at position 6 of the tetrahydronaphthalene ring, and a methyl group on the dihydropyridine nitrogen. Notably, describes a structurally related imidazolidine derivative, highlighting the diversity of carboxamide frameworks in medicinal chemistry .

Propriétés

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIINOCYBYYYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydronaphthalene core and is part of the dihydropyridine family, which is known for various pharmacological properties.

Chemical Structure

The molecular formula of the compound is . Its structure includes:

- A tetrahydronaphthalene moiety,

- A methoxy group at the 6-position,

- An ethanesulfonamide group attached to the methyl group at the 1-position.

Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH enzymes are responsible for the breakdown of endocannabinoids, which are important in various physiological processes including pain modulation and inflammation. By inhibiting FAAH, this compound may elevate endocannabinoid levels, potentially leading to analgesic and anti-inflammatory effects.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Effects : In vitro studies have shown that compounds with similar structures exhibit significant anti-inflammatory activity by modulating the endocannabinoid system. This suggests a potential for this compound to reduce inflammation in various models.

- Analgesic Properties : The ability to enhance endocannabinoid levels may also confer analgesic properties. Research indicates that compounds targeting FAAH can reduce pain perception in animal models.

- Neuroprotective Potential : Some studies suggest that enhancing endocannabinoid signaling can provide neuroprotection against neurodegenerative diseases. This compound's mechanism may contribute to protective effects in neuronal tissues.

Study 1: FAAH Inhibition

A recent study highlighted the role of FAAH inhibitors in managing chronic pain. The study utilized a series of compounds structurally related to this compound. Results indicated a dose-dependent reduction in pain responses in animal models subjected to inflammatory pain conditions .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar sulfonamide derivatives. The results demonstrated that these compounds could significantly decrease pro-inflammatory cytokine levels in vitro. This suggests that this compound may share similar pathways and could be effective in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| FAAH Inhibition | Increases endocannabinoid levels | |

| Anti-inflammatory | Reduces cytokine production | |

| Analgesic | Modulates pain perception | |

| Neuroprotective | Protects neurons from degeneration |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The compound may act through mechanisms that involve:

- Inhibition of cancer cell proliferation : Studies suggest that derivatives of tetrahydronaphthalene can interfere with cellular pathways involved in tumor growth.

- Induction of apoptosis : The presence of specific functional groups may enhance the compound's ability to trigger programmed cell death in malignant cells.

Neuropharmacological Potential

The compound has been investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Key findings include:

- Inhibition of amyloid beta oligomer formation : The compound targets amyloid beta 1-42 monomers implicated in Alzheimer's pathology, potentially reducing neurotoxicity and improving cognitive function.

Enzyme Inhibition

The compound has shown promise as an inhibitor of fatty acid amide hydrolases (FAAH), which are involved in the metabolism of endocannabinoids. By inhibiting these enzymes, the compound may elevate endocannabinoid levels, leading to various physiological effects.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions. Key steps include:

- Formation of the tetrahydronaphthalene core : Utilizing specific reagents to construct the base structure.

- Introduction of functional groups : Hydroxyl and methoxy groups are added through substitution reactions.

- Formation of the dihydropyridine moiety : This step often requires careful control of reaction conditions to optimize yield and purity.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.

Comparaison Avec Des Composés Similaires

Structural Features

Core Structures and Substituents

- Target Compound : 1,2-dihydropyridine core with a tetrahydronaphthalene substituent. The hydroxy and methoxy groups enhance polarity, while the methyl group may influence steric effects.

- Tetrahydrophenanthridone () : Phenanthridone core synthesized via Heck reaction. Contains halogenated aryl groups and a methyl substituent, favoring planar aromatic systems .

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Fused imidazo[1,2-a]pyridine core with electron-withdrawing groups (cyano, nitro) and ester functionalities, contributing to high melting points (243–245°C) .

- Compound : Imidazolidine core with methylsulfonyl and methoxy groups, offering distinct hydrogen-bonding capabilities compared to the target’s dihydropyridine .

Table 1: Structural and Physicochemical Comparison

*Note: lists "分子量为51%", likely a translation error; this may refer to yield rather than molecular weight.

Spectroscopic and Analytical Data

- Compound: Characterized via ¹H/¹³C NMR, IR, and HRMS, with detailed shifts for cyano (δ ~120 ppm in ¹³C) and nitro groups (δ ~8.5 ppm in ¹H) .

Functional Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The synthesis of structurally similar dihydropyridine carboxamides typically involves multi-step reactions, such as condensation of substituted tetrahydronaphthalene derivatives with activated pyridine intermediates. For example, outlines a protocol for pyridine derivatives using acetic acid or n-butanol as solvents under reflux, monitored by thin-layer chromatography (TLC). Key steps include protecting the hydroxyl group during coupling reactions and deprotecting under mild acidic conditions. Purification via ethanol recrystallization is recommended to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodological Answer : Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. and emphasize the use of X-ray crystallography for unambiguous structural determination in similar carboxamide derivatives .

Q. How can researchers mitigate hazards during laboratory handling of this compound?

- Methodological Answer : Safety data sheets (SDS) for analogous compounds () recommend using fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Storage should comply with fire safety standards (e.g., away from oxidizers), and spills should be neutralized with inert absorbents like vermiculite .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction yields and stereoselectivity?

- Methodological Answer : Design of Experiments (DoE) methodologies, as described in , enable systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading). For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Singh’s catalyst in ) can be explored. Response surface modeling identifies optimal conditions while minimizing trial runs .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from impurities, assay variability, or differences in cell lines. Orthogonal validation techniques, such as repeating assays with independent synthetic batches () or using isothermal titration calorimetry (ITC) for binding affinity measurements, enhance reproducibility. Meta-analyses of published data can contextualize outliers .

Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?

- Methodological Answer : Liver microsomal assays (e.g., human CYP450 isoforms) paired with LC-MS/MS quantify metabolic degradation rates. highlights the use of deuterated solvents in NMR to track metabolite formation. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion, critical for pharmacokinetic profiling .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to receptors like kinases or GPCRs. ’s SMILES notation enables structure-based virtual screening. QSAR models derived from PubChem data ( ) correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.